Mordant Blue 1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mordant Blue 1, also known as methylene blue, is an organic synthetic dye. It is widely used in various applications, including textile dyeing, biological staining, and as a redox indicator. The compound is known for its vibrant blue color and its ability to form stable complexes with metal ions, which makes it particularly useful in dyeing processes .

Mécanisme D'action

Target of Action

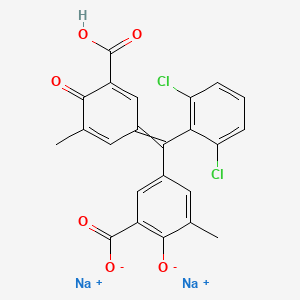

Mordant Blue 1, also known as 2Na 5-(3-carboxylato-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2,6-dichlorophenyl)methyl-3-methylsalicylate, primarily interacts with tissues, cells, or subcellular organelles . The compound forms a coordination complex with these targets, which is facilitated by a substance known as a mordant .

Mode of Action

The interaction between this compound and its targets involves a mordant, which interacts with both the substrate (for example, tissue, cell, subcellular organelle) and the dye . This interaction may involve covalent interaction . Most mordants are metal salts such as ferric chloride and those of chromium and vanadium . Other compounds such as tannic acid and galloylglucoses can also serve as mordants .

Biochemical Pathways

It is known that mordant dyes like this compound interact with tissues, cells, or subcellular organelles via a mordant . This interaction may influence various biochemical pathways within these biological structures.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the staining of tissues, cells, or subcellular organelles . This staining is facilitated by the interaction between the dye and a mordant, which forms a coordination complex with the biological substrate .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the degradation of Mordant Blue 9, a similar compound, was found to be markedly influenced by operational parameters such as initial pH, persulfate concentration, and iron concentration . Additionally, the presence of inorganic anions, such as Cl− and HCO3−, can also affect the degradation efficiency of these compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Mordant Blue 1 is synthesized through the oxidation of dimethyl-p-phenylenediamine in the presence of sodium thiosulfate and ferric chloride. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired dye.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The raw materials, including dimethyl-p-phenylenediamine, sodium thiosulfate, and ferric chloride, are mixed in reactors where the reaction is carefully monitored. The resulting dye is then purified through filtration and crystallization processes to obtain a high-purity product suitable for commercial use .

Analyse Des Réactions Chimiques

Types of Reactions: Mordant Blue 1 undergoes various chemical reactions, including:

Oxidation: The dye can be further oxidized to form different oxidation states, which can alter its color and properties.

Reduction: Reduction reactions can convert this compound to its leuco form, which is colorless.

Substitution: The dye can participate in substitution reactions where functional groups on the dye molecule are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.

Major Products Formed:

Oxidation: Higher oxidation states of the dye.

Reduction: Leuco methylene blue.

Substitution: Modified dye molecules with different functional groups.

Applications De Recherche Scientifique

Mordant Blue 1 has a wide range of scientific research applications:

Chemistry: Used as a redox indicator in titrations and as a dye in various chemical reactions.

Biology: Employed in staining biological tissues and cells, particularly in histology and microbiology.

Medicine: Utilized in diagnostic procedures and as a treatment for certain medical conditions, such as methemoglobinemia.

Industry: Applied in textile dyeing, paper production, and as a colorant in various products.

Comparaison Avec Des Composés Similaires

Mordant Blue 1 is unique in its ability to form stable complexes with metal ions, which distinguishes it from other dyes. Similar compounds include:

Mordant Blue 9: Another mordant dye with similar applications but different chemical properties.

Brilliant Blue FCF: A synthetic dye used primarily in food and cosmetics, with different chemical structure and applications.

This compound’s unique properties, such as its stability and ability to form complexes, make it a valuable compound in various fields.

Propriétés

Numéro CAS |

1796-92-5 |

|---|---|

Formule moléculaire |

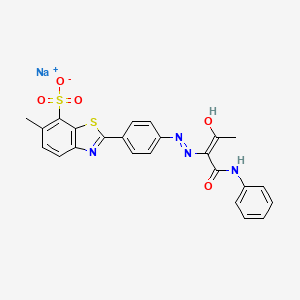

C23H14Cl2Na2O6 |

Poids moléculaire |

503.2 g/mol |

Nom IUPAC |

disodium;5-[(E)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichlorophenyl)methyl]-3-methyl-2-oxidobenzoate |

InChI |

InChI=1S/C23H16Cl2O6.2Na/c1-10-6-12(8-14(20(10)26)22(28)29)18(19-16(24)4-3-5-17(19)25)13-7-11(2)21(27)15(9-13)23(30)31;;/h3-9,26H,1-2H3,(H,28,29)(H,30,31);;/q;2*+1/p-2/b18-13+;; |

Clé InChI |

JROAZQFKSSYEBL-YWABOPJLSA-L |

SMILES |

CC1=CC(=CC(=C1[O-])C(=O)[O-])C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=C(C=CC=C3Cl)Cl.[Na+].[Na+] |

SMILES isomérique |

CC1=CC(=CC(=C1[O-])C(=O)[O-])/C(=C\2/C=C(C(=O)C(=C2)C(=O)O)C)/C3=C(C=CC=C3Cl)Cl.[Na+].[Na+] |

SMILES canonique |

CC1=CC(=CC(=C1[O-])C(=O)[O-])C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=C(C=CC=C3Cl)Cl.[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

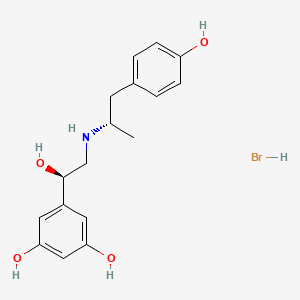

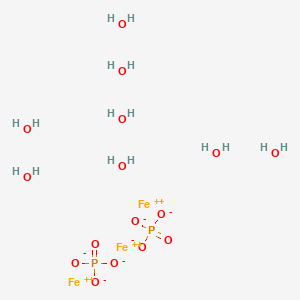

![(5a,14b,18R)-17-[(2,2-2H2)cyclopropyl(2H2)methyl]-18-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol](/img/structure/B1148282.png)